molecular formula C13H24O2 B14315931 Methyl 2-ethenyldecanoate CAS No. 113709-35-6

Methyl 2-ethenyldecanoate

Cat. No.: B14315931
CAS No.: 113709-35-6
M. Wt: 212.33 g/mol
InChI Key: UPMMRSVRLQOYAZ-UHFFFAOYSA-N
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Description

Methyl 2-ethenyldecanoate is an organic compound belonging to the ester family. Esters are characterized by their pleasant odors and are often responsible for the fragrances of fruits and flowers . This compound is a derivative of decanoic acid and is used in various chemical applications due to its unique properties.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of methyl 2-ethenyldecanoate typically involves the esterification of 2-ethenyldecanoic acid with methanol. This reaction is catalyzed by an acid, such as sulfuric acid, and is carried out under reflux conditions to ensure complete conversion . The reaction can be represented as follows:

2-ethenyldecanoic acid+methanolmethyl 2-ethenyldecanoate+water\text{2-ethenyldecanoic acid} + \text{methanol} \rightarrow \text{this compound} + \text{water} 2-ethenyldecanoic acid+methanol→methyl 2-ethenyldecanoate+water

Industrial Production Methods

In an industrial setting, the production of this compound may involve continuous esterification processes using fixed-bed reactors. The use of solid acid catalysts, such as ion-exchange resins, can enhance the efficiency and yield of the reaction .

Chemical Reactions Analysis

Types of Reactions

Methyl 2-ethenyldecanoate undergoes several types of chemical reactions, including:

Common Reagents and Conditions

    Hydrolysis: Acidic or basic conditions with water.

    Reduction: Lithium aluminum hydride (LiAlH4) in anhydrous ether.

    Substitution: Nucleophiles such as amines or alcohols under mild conditions.

Major Products Formed

    Hydrolysis: 2-ethenyldecanoic acid and methanol.

    Reduction: 2-ethenyldecanol.

    Substitution: Various substituted esters depending on the nucleophile used.

Mechanism of Action

The mechanism of action of methyl 2-ethenyldecanoate involves its interaction with various molecular targets. As an ester, it can undergo hydrolysis to release the corresponding acid and alcohol, which may interact with biological pathways . The exact molecular targets and pathways depend on the specific application and context in which the compound is used.

Comparison with Similar Compounds

Similar Compounds

Uniqueness

Methyl 2-ethenyldecanoate is unique due to its long alkyl chain and the presence of an ethenyl group, which imparts distinct chemical and physical properties. This makes it suitable for specific applications in fragrance and flavor industries, as well as in scientific research .

Properties

CAS No.

113709-35-6

Molecular Formula

C13H24O2

Molecular Weight

212.33 g/mol

IUPAC Name

methyl 2-ethenyldecanoate

InChI

InChI=1S/C13H24O2/c1-4-6-7-8-9-10-11-12(5-2)13(14)15-3/h5,12H,2,4,6-11H2,1,3H3

InChI Key

UPMMRSVRLQOYAZ-UHFFFAOYSA-N

Canonical SMILES

CCCCCCCCC(C=C)C(=O)OC

Origin of Product

United States

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